molecular formula C7H4BrFN2S B1294201 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 942473-90-7

7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1294201
CAS No.: 942473-90-7
M. Wt: 247.09 g/mol
InChI Key: LWIGNCTXUWWDDC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzothiazole (B30560) Scaffolds in Chemical Science

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a structural motif present in numerous natural and synthetic compounds. rsc.orgnih.gov Historically, its derivatives found use in the dye industry and as vulcanization accelerators in rubber production. acs.org However, their significance expanded dramatically as researchers uncovered a vast spectrum of biological activities. nih.govpsu.edu

The 2-aminobenzothiazole (B30445) framework, in particular, is a key building block in the synthesis of pharmacologically active agents. chemscene.comgoogle.com Its unique structure allows it to interact with a wide array of biological targets, including enzymes and receptors. Consequently, benzothiazole derivatives have been extensively investigated and developed for a multitude of therapeutic applications, demonstrating activities such as:

Anticancer googleapis.comnih.gov

Antimicrobial (antibacterial and antifungal) researchgate.netresearchgate.net

Anti-inflammatory acs.orgnih.gov

Anticonvulsant acs.orgresearchgate.net

Antidiabetic nih.govacs.org

Antiviral googleapis.compsu.edu

This broad pharmacological profile has cemented the benzothiazole scaffold as a fundamental and enduringly significant structure in modern medicinal chemistry. nih.govresearchgate.net

Rationale for Research on Halogenated Benzothiazole Derivatives

The introduction of halogen atoms—such as fluorine (F), chlorine (Cl), and bromine (Br)—onto the benzothiazole scaffold is a widely employed strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The rationale for developing halogenated benzothiazole derivatives is based on several key advantages conferred by halogen atoms:

Enhanced Lipophilicity: Halogens can increase the lipophilicity (fat solubility) of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability. nanobioletters.com

Metabolic Stability: The carbon-fluorine bond, in particular, is exceptionally strong. Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and biological half-life. nanobioletters.com

Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution within the molecule. This can modify the acidity or basicity of nearby functional groups, influencing how the molecule binds to its biological target. nanobioletters.com

Increased Binding Affinity: A halogen atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions, potentially leading to stronger and more specific binding to target proteins. nanobioletters.com

Research has consistently shown that halogen-substituted benzothiazoles can exhibit superior potency and selectivity compared to their non-halogenated counterparts, making them a major focus in the development of new therapeutic agents. nih.govchemicalbook.com

The table below summarizes the impact of halogenation on the properties of benzothiazole derivatives as noted in scientific literature.

Property AffectedRationale for Halogenation
Biological Activity Introduction of halogens can significantly enhance potency (e.g., anticancer, antimicrobial activity). researchgate.netnih.gov
Lipophilicity Halogens generally increase the molecule's ability to dissolve in lipids, aiding membrane permeability. nanobioletters.com
Metabolic Half-life The strength of the C-F bond can prevent metabolic breakdown, prolonging the drug's presence in the body. nanobioletters.com
Receptor Binding Halogens can alter electronic properties and form key interactions, improving binding affinity and selectivity. nanobioletters.com

Position of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine within Current Benzothiazole Research

The specific compound, this compound, is a di-halogenated derivative of the 2-aminobenzothiazole scaffold. While extensive research exists for the broader class of halogenated benzothiazoles, dedicated studies focusing specifically on the synthesis and biological activity of this particular molecule are not prominent in published literature.

However, its existence and availability in chemical catalogs confirm its role in the scientific landscape. chemicalbook.com The position of this compound in current research is primarily that of a specialized chemical intermediate or a molecular building block. Its structure is of significant interest to synthetic and medicinal chemists for several reasons:

Multi-functional Scaffold: It provides a rigid core structure with multiple, well-defined points for further chemical modification. The amine group at the C2 position and the halogen atoms at the C4 and C7 positions can be used as synthetic handles to build more complex molecules.

Strategic Halogenation: The presence of both bromine and fluorine offers distinct advantages. The fluorine atom at the C4 position can enhance metabolic stability and binding interactions, while the bromine atom at the C7 position provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.

Use in Fragment-Based Drug Discovery: As a "fragment," it can be used in screening libraries to identify initial "hits" that bind to therapeutic targets like protein kinases. These hits can then be elaborated into more potent and selective drug candidates. The 2-aminothiazole (B372263) core is a known template for kinase inhibitors.

Therefore, this compound is best understood as a valuable starting material used in the synthesis of novel, more complex molecules intended for evaluation as potential pharmaceuticals or advanced materials. Its value lies in the strategic combination of the proven benzothiazole scaffold with the modulating effects of dual halogenation.

The table below details the properties of the compound, sourced from chemical supplier data.

PropertyValue
IUPAC Name 7-bromo-4-fluoro-1,3-benzothiazol-2-amine
Molecular Formula C₇H₄BrFN₂S
Molecular Weight 247.09 g/mol
CAS Number 1261433-72-3
Primary Role in Research Chemical Intermediate / Building Block

Classical and Contemporary Approaches to 2-Aminobenzothiazole Core Synthesis

The formation of the 2-aminobenzothiazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over the years. rsc.org

One of the most traditional and widely employed methods for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent. nih.govnih.gov This reaction, often referred to as the Hugerschoff reaction, typically uses bromine in a solvent like acetic acid to facilitate the oxidative cyclization of an intermediate arylthiourea. indexcopernicus.comrjpbcs.com

To obtain the target compound directly via this route, one would start with 3-bromo-6-fluoroaniline. The reaction proceeds by the in-situ formation of a phenylthiourea derivative, which then undergoes electrophilic cyclization onto the aromatic ring, driven by the oxidizing agent. researchgate.net This one-pot synthesis is efficient, though control of the reaction conditions is crucial to prevent unwanted side reactions, such as the bromination of the aniline starting material at undesired positions. nih.gov A similar strategy has been successfully used to prepare analogous compounds; for instance, 2-amino-6-fluoro-7-chlorobenzothiazole was synthesized from 3-chloro-4-fluoroaniline (B193440) and potassium thiocyanate using bromine as the catalyst. researchgate.netorientjchem.org

Table 1: Examples of 2-Aminobenzothiazole Synthesis via Aniline Cyclization

Starting Aniline Reagents Catalyst/Oxidant Solvent Yield Reference
4-substituted anilines KSCN Bromine Acetic Acid Good nih.gov
Aniline derivatives NH₄SCN, Br₂ - Ice-cold AcOH 65-85% nih.gov
3-chloro-4-fluoroaniline KSCN Bromine Acetic Acid Not specified researchgate.netorientjchem.org

This table is interactive and can be sorted by column.

An alternative pathway to the 2-aminobenzothiazole core involves the condensation of a 2-aminothiophenol (B119425) derivative with a reagent that provides the C2 carbon and the exocyclic amine group. nih.gov Common reaction partners include cyanogen (B1215507) bromide (BrCN), cyanamide, or chloroformamidinium salts. researchgate.net This approach is highly effective for producing a wide range of 2-substituted benzothiazoles. ekb.eg

For the synthesis of this compound, the required starting material would be 2-amino-3-bromo-6-fluorothiophenol. The condensation reaction with a suitable C-N source would then close the thiazole ring. While versatile, this method's applicability is contingent on the availability of the appropriately substituted 2-aminothiophenol, which may itself require a multi-step synthesis. The condensation can be catalyzed by various agents, including acids, bases, or metal catalysts, and can often be performed under mild conditions. mdpi.comtku.edu.tw

Modern synthetic chemistry has introduced several innovative oxidative cyclization methods for constructing the 2-aminobenzothiazole scaffold. These techniques often offer milder reaction conditions and improved efficiency.

One prominent strategy is the oxidative cyclization of arylthioureas. rjpbcs.com This can be achieved using various oxidants, such as molecular iodine, which promotes the formation of the critical C-S bond. nih.gov A metal-free approach has been developed using catalytic iodine and molecular oxygen as a "green" oxidant to convert cyclohexanones and thioureas into 2-aminobenzothiazoles. acs.orgorganic-chemistry.org

Another advanced method involves the copper- or palladium-catalyzed intramolecular cross-coupling of an aryl halide with a thiourea (B124793) functionality. indexcopernicus.comresearchgate.net This approach is particularly useful when the aniline precursor contains a halogen that can participate in the cross-coupling reaction, leading to the formation of the C-S bond and the thiazole ring. FeCl₃/ZnI₂ has also been used to catalyze the aerobic oxidative cyclization between 2-aminobenzothiazole and ketones, demonstrating the utility of transition metals in these transformations. acs.org

Regiospecific Introduction of Halogen Substituents (Bromine and Fluorine)

When the desired halogen substituents are not present in the starting materials, they must be introduced onto the pre-formed benzothiazole ring. The success of this strategy depends heavily on the ability to control the position of halogenation (regioselectivity).

The direct bromination of an existing benzothiazole ring is a common method for introducing bromine atoms. Electrophilic aromatic substitution using elemental bromine, often in an acidic medium like hydrobromic acid or nitric acid, is a well-established technique. google.com The position of bromination is directed by the existing substituents on the ring. For the 2,1,3-benzothiadiazole ring system, which is electronically similar, bromination occurs sequentially at the 4- and 7-positions. colab.ws This directing effect is crucial; starting with 4-fluorobenzo[d]thiazol-2-amine (B1301391), the fluorine atom at C4 would deactivate the adjacent positions, and the activating amino group at C2 would direct the incoming electrophile (bromine) to the 4- and 7-positions of the benzene ring. With the 4-position already occupied, bromination is highly likely to occur at the C7 position.

Another widely used brominating agent is N-bromosuccinimide (NBS). researchgate.net It is considered a milder and easier-to-handle source of electrophilic bromine compared to liquid bromine and can be used with a catalyst in various solvents to achieve selective bromination. mdpi.com

Table 2: Common Bromination Methods for Aromatic Systems

Substrate Brominating Agent Medium/Catalyst Key Feature Reference
2,1,3-Benzothiadiazoles Elemental Bromine Aqueous HBr or HNO₃ Direct bromination to mono- or di-bromo derivatives google.com
2,1,3-Benzothiadiazole Elemental Bromine 47% Hydrobromic Acid Successive bromination at positions 4 and 7 colab.ws

This table is interactive and can be sorted by column.

The introduction of fluorine onto an aromatic ring is often more challenging than bromination and typically requires specialized reagents and methods. Direct electrophilic fluorination is possible but can be difficult to control. More commonly, fluorine is introduced via nucleophilic aromatic substitution (SNAr) or by starting with a precursor that already contains the fluorine atom. york.ac.uk

Given the challenges of late-stage fluorination, the most practical and common strategy for synthesizing this compound is to begin with a fluorine-containing starting material, such as 3-chloro-4-fluoroaniline or a similar precursor. orientjchem.org The fluorine atom's strong electron-withdrawing nature and its ability to form hydrogen bonds can significantly influence the molecule's chemical properties and biological activity. researchgate.net Incorporating fluorine early in the synthetic sequence, as in the aniline cyclization method (Section 2.1.1), avoids the harsh conditions often required for direct fluorination of a complex heterocyclic system and ensures the fluorine is placed at the desired C4 position. rsc.orgorientjchem.org

Properties

IUPAC Name

7-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIGNCTXUWWDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650177
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-90-7
Record name 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-1,3-benzothiazol-2-amine
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Mechanistic Investigations of Chemical Transformations Involving 7 Bromo 4 Fluorobenzo D Thiazol 2 Amine

Proposed Reaction Mechanisms for Benzothiazole (B30560) Ring Formation

The synthesis of 2-aminobenzothiazoles can be broadly categorized into several classical and modern methods. These include the Hugerschoff reaction, which involves the cyclization of arylthioureas, and the Jacobson synthesis, proceeding via oxidative cyclization of N-arylthioamides. More contemporary approaches involve the condensation of 2-aminothiophenols with various reagents.

For a substituted compound like 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, the reaction would likely proceed from a correspondingly substituted aniline (B41778) derivative. The general mechanism for the widely used method involving the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, is proposed to involve several key steps:

Electrophilic Thiocyanation: The reaction is initiated by the in situ formation of thiocyanogen, (SCN)₂, which acts as an electrophile. The substituted aniline undergoes electrophilic aromatic substitution, with the thiocyanate group adding to the ring.

Intermediate Formation: This is followed by the formation of a thiourea (B124793) intermediate.

Intramolecular Cyclization: The crucial ring-closing step occurs through an intramolecular nucleophilic attack of the sulfur atom onto the aromatic ring, leading to the formation of the benzothiazole core.

Aromatization: The final step involves the elimination of a proton to restore the aromaticity of the benzene (B151609) ring, yielding the 2-aminobenzothiazole (B30445) product.

While this provides a general framework, the precise regioselectivity and the electronic demands of the transition states would be significantly influenced by the 7-bromo and 4-fluoro substituents.

Electronic and Steric Effects of Halogen Substituents on Reaction Pathways

The presence of two different halogen atoms on the benzene ring of this compound introduces a complex interplay of electronic and steric effects that are expected to modulate the reactivity and selectivity of its formation and subsequent reactions.

Influence of Bromine at the C-7 Position on Reactivity and Selectivity

The bromine atom at the C-7 position is expected to exert both electronic and steric effects:

Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through resonance (+M). For electrophilic aromatic substitution reactions, halogens are typically deactivating yet ortho-, para-directing. In the context of the benzothiazole ring formation, the deactivating inductive effect of bromine would likely decrease the nucleophilicity of the aniline precursor, potentially slowing down the rate of electrophilic thiocyanation.

Steric Effects: The steric bulk of the bromine atom at the C-7 position could influence the approach of reagents and the conformation of reaction intermediates. This steric hindrance may play a role in directing the regioselectivity of further substitution reactions on the benzothiazole ring.

Impact of Fluorine at the C-4 Position on Electronic Properties and Reaction Rates

The fluorine atom at the C-4 position is the most electronegative element and is known for its strong inductive effect:

Electronic Properties: The potent electron-withdrawing inductive effect (-I) of fluorine significantly reduces the electron density of the aromatic ring. This deactivation would be expected to decrease the rate of the initial electrophilic attack during the benzothiazole ring formation. Computational studies on substituted benzothiazoles have shown that strong electron-withdrawing groups can lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn affects the molecule's reactivity and electronic transition properties.

Kinetic and Thermodynamic Considerations in Derivatization

Derivatization reactions, such as N-acylation or further electrophilic substitution on the benzothiazole ring system, would be governed by the electronic landscape imparted by the halogen substituents.

ParameterExpected Influence of SubstituentsRationale
Activation Energy (Ea) for Derivatization Likely to be higher for electrophilic substitution.The combined electron-withdrawing effects of the 4-fluoro and 7-bromo groups deactivate the ring system, making it less susceptible to electrophilic attack.
Reaction Rate (k) for Derivatization Likely to be slower for electrophilic substitution.A higher activation energy barrier directly translates to a slower reaction rate, as fewer molecules will possess the requisite energy to reach the transition state.
Thermodynamic Stability of Products Potentially enhanced for certain derivatives.The presence of halogens can influence crystal packing and intermolecular interactions, which can affect the overall stability of the resulting products.

Interactive Data Table: Hypothetical Kinetic Parameters for Derivatization

The following table presents a conceptual representation of how kinetic parameters for a hypothetical derivatization reaction might be affected by the substituents. These are not experimental values.

CompoundRelative Rate Constant (k_rel)Relative Activation Energy (Ea_rel)
2-Aminobenzothiazole1001.0
This compoundVariesVaries

Chemical Transformations and Derivatization Strategies of 7 Bromo 4 Fluorobenzo D Thiazol 2 Amine

Cross-Coupling and Other Bond-Forming Reactions Involving Halogen Sites

The halogen atoms, particularly the bromine at C-7, are excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, making them central to the synthesis of complex molecules from the 7-Bromo-4-fluorobenzothiazole core. semanticscholar.orgpreprints.org Aryl bromides are generally excellent substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide at C-7 with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position, significantly increasing molecular complexity. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It involves the palladium-catalyzed reaction of the C-7 bromide with primary or secondary amines. nih.govbeilstein-journals.org This strategy is invaluable for installing various nitrogen-containing functional groups, which are prevalent in pharmaceutically active compounds. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. beilstein-journals.org

Other Cross-Coupling Reactions:

Sonogashira Coupling: Enables the formation of a C-C bond between the C-7 bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This introduces an alkynyl moiety, a versatile functional group for further transformations. researchgate.net

Stille Coupling: Involves the reaction with an organostannane reagent to form a C-C bond. This method offers an alternative to Suzuki coupling for introducing various organic substituents. researchgate.net

Heck Coupling: Can be used to couple the C-7 bromide with an alkene to form a new C-C bond, introducing a substituted vinyl group. researchgate.net

The sequential application of these cross-coupling reactions, potentially combined with SNAr at the C-4 position, provides a modular approach to synthesizing a vast array of complex benzothiazole (B30560) derivatives. nih.gov

Table 2: Common Cross-Coupling Reactions at the C-7 Bromo Position

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Boronic acid/ester C-C (Aryl, Vinyl) Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)
Buchwald-Hartwig Amine C-N Pd catalyst, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
Sonogashira Terminal Alkyne C-C (Alkynyl) Pd catalyst, Cu(I) co-catalyst, Base

Design and Synthesis of Novel Molecular Architectures Incorporating the 7-Bromo-4-fluorobenzothiazole Moiety

The 7-Bromo-4-fluorobenzothiazole moiety serves as a valuable core for the design and synthesis of novel and complex molecular architectures, particularly for applications in drug discovery. nih.govmdpi.com The synthetic strategies discussed previously—functionalization of the 2-amino group, SNAr at C-4, and cross-coupling at C-7—are integrated to build molecules with specific therapeutic aims.

One common design strategy involves creating hybrid molecules by linking the benzothiazole core to other pharmacologically relevant heterocyclic systems. For example, novel derivatives have been synthesized by attaching moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil to the 2-amino group via an appropriate linker. nih.gov This approach aims to combine the biological activities of both scaffolds or to create molecules that can interact with multiple biological targets.

Another approach focuses on extending the molecular structure by adding substituted aryl or heteroaryl groups through cross-coupling reactions. nih.gov For instance, Suzuki coupling at the C-7 position can introduce bi-aryl systems, which are common motifs in kinase inhibitors. nih.gov Similarly, Buchwald-Hartwig amination allows for the connection of the benzothiazole core to complex amine-containing side chains, including cyclic amines like piperazine, which is a privileged structure in medicinal chemistry. nih.gov

The synthesis of these novel architectures often involves multi-step reaction sequences. A typical synthetic plan might begin with the functionalization of the 2-amino group, followed by a selective cross-coupling reaction at the C-7 position. researchgate.net The choice and order of reactions are critical for the successful synthesis of the target molecule. These designed molecules are often evaluated as potential anticancer, anti-inflammatory, or antidiabetic agents, with the benzothiazole nucleus playing a crucial role in their biological activity. nih.govmdpi.comnih.gov

Structure Reactivity Relationship Srr Studies of 7 Bromo 4 Fluorobenzo D Thiazol 2 Amine and Its Derivatives

Elucidating the Influence of Halogen Substituents on Chemical Reactivity Profiles

The fluorine atom at the 4-position is the most electronegative element, exerting a powerful -I effect. The bromine atom at the 7-position is less electronegative than fluorine but also contributes a significant -I effect. This combined electron withdrawal reduces the electron density of the benzene (B151609) portion of the molecule, making it less nucleophilic. Consequently, electrophilic aromatic substitution reactions on the ring are expected to be slower compared to unsubstituted 2-aminobenzothiazole (B30445).

Conversely, this decrease in electron density can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups, should a suitable leaving group be present. The reactivity of the 2-amino group is also influenced; the electron-withdrawing nature of the halogens decreases the basicity and nucleophilicity of the exocyclic amine compared to non-halogenated analogues. nih.gov This modulation is critical in reactions involving the amino group, such as acylation or alkylation. nih.govbeilstein-journals.org Theoretical studies on substituted benzothiazoles confirm that electron-withdrawing groups lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower HOMO energy corresponds to reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity, making the molecule a better electron acceptor. nih.gov

Table 1: Influence of Halogen Substituents on the Electronic Properties of the Benzothiazole (B30560) Ring
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Benzene RingImpact on 2-Amino Group
Fluorine (F)4StrongWeakStrong deactivation towards electrophilic attackDecreased nucleophilicity
Bromine (Br)7ModerateWeakModerate deactivation towards electrophilic attackDecreased nucleophilicity

Positional Isomer Effects on Reaction Outcomes and Chemical Properties

The specific placement of substituents on the benzothiazole core is a critical determinant of a molecule's chemical and physical properties. This is evident when comparing 7-Bromo-4-fluorobenzo[d]thiazol-2-amine with its positional isomer, 4-Bromo-7-fluorobenzo[d]thiazol-2-amine. chemscene.com Although they share the same molecular formula, the different arrangement of the halogen atoms leads to distinct electronic and steric environments.

The electronic landscape of each isomer is unique. In the title compound, the strong -I effect of the fluorine at C4 primarily influences the adjacent C5 and the nitrogen side of the thiazole (B1198619) ring. The bromine at C7 influences C6 and the sulfur side. In the 4-bromo-7-fluoro isomer, these influences are swapped. This differential electron distribution affects the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, the directing effects of the activating 2-amino group (ortho-, para-directing) and the deactivating but ortho-, para-directing halogens would result in different preferred sites of substitution for each isomer.

Furthermore, steric hindrance can play a role in reaction outcomes. The bromine atom is significantly larger than the fluorine atom. Its placement at either the 4- or 7-position can sterically hinder the approach of reagents to nearby sites. Studies on other substituted benzothiazoles have shown that the position of a substituent can significantly impact molecular geometry, crystal packing, and photophysical properties. mdpi.com It is therefore expected that the two bromo-fluoro isomers will exhibit different melting points, solubilities, dipole moments, and crystal structures.

Table 2: Comparative Profile of Positional Isomers
PropertyThis compound4-Bromo-7-fluorobenzo[d]thiazol-2-amine
Key Electronic Influence Strong -I effect from F at C4; Moderate -I effect from Br at C7Strong -I effect from F at C7; Moderate -I effect from Br at C4
Predicted Reactivity Unique regioselectivity in substitution reactions based on combined directing effectsDifferent regioselectivity compared to its isomer
Steric Environment Bulky Br atom at C7 may influence reactivity at C6Bulky Br atom at C4 may influence reactivity at C5 and the thiazole nitrogen
Expected Physical Properties Distinct melting point, solubility, and spectral characteristicsDifferent melting point, solubility, and spectral characteristics from its isomer

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

A QSRR model for this compound would involve calculating a set of molecular descriptors and using statistical methods to build a predictive equation for a specific reactivity parameter (e.g., reaction rate constant, pKa). These descriptors fall into several categories:

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, the HOMO-LUMO gap, atomic charges, dipole moment, and molecular electrostatic potential (MEP). nih.gov The HOMO energy correlates with nucleophilicity, the LUMO energy with electrophilicity, and the MEP map shows regions of positive or negative potential, indicating likely sites for nucleophilic or electrophilic attack.

Steric Descriptors: These quantify the three-dimensional shape and bulk of the molecule, such as van der Waals volume and surface area.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Studies on related halogen-substituted benzothiazoles have successfully employed QSAR (a subset of QSRR focusing on biological activity) to model properties like cytotoxicity. mdpi.com These models have used descriptors that encode information about polarizability and atomic van der Waals volumes to distinguish between the effects of different substituents. mdpi.com This demonstrates that the structural and electronic differences imparted by halogen substituents can be effectively parameterized to build predictive models. For this compound, a QSRR model could be developed to predict its reactivity in various reactions, aiding in the design of synthetic routes and the prediction of its chemical stability.

Table 3: Key Molecular Descriptors for QSRR Modeling of Halogenated Benzothiazoles
Descriptor TypeSpecific DescriptorRelevance to Reactivity
ElectronicHOMO/LUMO EnergiesCorrelates with nucleophilicity/electrophilicity and susceptibility to charge transfer
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites
Atomic ChargesQuantifies the electron distribution and local polarity
StericVan der Waals VolumeMeasures molecular bulk, which can influence reaction accessibility
PolarizabilityDescribes the ease of distortion of the electron cloud, affecting intermolecular interactions
Table of Compounds Mentioned
Compound Name
This compound
2-aminobenzothiazole
4-Bromo-7-fluorobenzo[d]thiazol-2-amine

Computational Chemistry and Theoretical Studies on 7 Bromo 4 Fluorobenzo D Thiazol 2 Amine

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering profound insights into the geometric and electronic properties of molecules. For a molecule like 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, DFT calculations would typically be performed using a suitable combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and steric interactions. Furthermore, DFT is instrumental in calculating various electronic properties such as total energy, dipole moment, and the distribution of electron density. For substituted benzothiazoles, these calculations can elucidate the electronic effects of the bromo and fluoro substituents on the aromatic ring system.

Molecular Orbital Analysis (HOMO-LUMO)

A key output of electronic structure calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater capacity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical hardness. A smaller gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) and amine moieties, while the LUMO would likely be distributed over the benzothiazole (B30560) ring system. The presence of the electronegative fluorine and bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound.

ParameterConceptual Value/Description
HOMO EnergyRepresents electron-donating ability.
LUMO EnergyRepresents electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, typically using a color spectrum where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the amine and thiazole groups, as well as the fluorine atom, due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amine group and regions near the bromine atom might exhibit a more positive potential (blue/green).

Theoretical Property Prediction (e.g., Reactivity Indices, Aromaticity)

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity indices can be derived to quantify the chemical behavior of a molecule. These indices provide a more quantitative measure of reactivity than HOMO-LUMO analysis alone.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic character ( χ2/2η ).

The aromaticity of the fused ring system can also be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would quantify the degree of aromatic character in the benzene (B151609) and thiazole rings of the benzothiazole core.

Reactivity IndexFormulaDescription
Ionization Potential (I)-EHOMOEnergy to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when gaining an electron.
Electronegativity (χ)(I+A)/2Tendency to attract electrons.
Chemical Hardness (η)(I-A)/2Resistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a relatively rigid molecule like this compound, MD simulations can be employed for conformational analysis, particularly to explore the rotational barrier of the exocyclic amine group and the vibrational modes of the molecule at different temperatures.

By simulating the motion of the atoms over time, MD can provide insights into the flexibility of the molecule and the accessible conformations in different environments (e.g., in a vacuum or in a solvent). This information is valuable for understanding how the molecule might interact with biological targets or other molecules.

Advanced Research Directions and Future Perspectives in 7 Bromo 4 Fluorobenzo D Thiazol 2 Amine Chemistry

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of substituted 2-aminobenzothiazoles has evolved from classical methods, such as treating anilines with potassium thiocyanate (B1210189) and bromine, to more sophisticated and sustainable approaches. nih.govderpharmachemica.com Future syntheses of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine will likely focus on green chemistry principles and process intensification to improve efficiency, safety, and yield.

Key areas of innovation include:

Catalytic Systems: The use of novel catalysts, including metal nanoparticles, solid-supported acids, and photoredox catalysts, can enable milder reaction conditions, reduce reaction times, and improve selectivity. mdpi.comnih.gov For instance, copper-catalyzed condensations and palladium-catalyzed cyclizations are becoming increasingly common for forming the benzothiazole (B30560) core. nih.govnih.gov

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for straightforward scaling. researchgate.net This methodology is particularly suited for reactions involving hazardous reagents or intermediates, providing a pathway for safer and more efficient production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of benzothiazole derivatives, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.commdpi.com

Synthesis StrategyPotential AdvantagesRelevant Compounds
Metal Catalysis High efficiency, selectivity, mild conditions.2-Substituted Benzothiazoles
Flow Chemistry Enhanced safety, scalability, precise control.Condensed Tricyclic Benzothiazoles
Microwave Irradiation Rapid reaction times, improved yields.2-Chloromethyl-benzothiazole

Exploration of Novel Chemical Reactivities and Reaction Discoveries

The unique arrangement of functional groups in this compound—an exocyclic amine, a bromine atom, and a fluorine atom—provides a rich platform for exploring novel chemical transformations. The reactivity of this scaffold is a key area for future investigation, aiming to generate diverse molecular libraries for various applications.

Cross-Coupling Reactions: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino substituents at the 7-position, creating novel derivatives with tailored electronic and steric properties.

Functionalization of the Amino Group: The 2-amino group is a versatile nucleophile that can be readily acylated, alkylated, or used as a building block in the construction of more complex fused heterocyclic systems. rsc.org Multicomponent reactions involving the 2-aminobenzothiazole (B30445) core have proven to be a highly efficient strategy for generating molecular complexity in a single step. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally less reactive in SNAr reactions than other halogens on an activated ring, its reactivity could be exploited under specific conditions or with potent nucleophiles, offering another avenue for derivatization.

Application as Versatile Chemical Intermediates in Advanced Materials Science

The benzothiazole core is a well-known structural motif in materials science, prized for its electronic properties and thermal stability. researchgate.net As a functionalized intermediate, this compound could serve as a critical building block for a new generation of advanced materials.

Potential applications include:

Organic Electronics: Benzothiazole derivatives are frequently incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of 7-bromo-4-fluorobenzothiazol-2-amine could be used to fine-tune the HOMO/LUMO energy levels and charge transport properties of these materials.

Sensors: The electron-rich nature of the benzothiazole system makes it suitable for the development of chemical sensors. Derivatives could be designed to exhibit changes in fluorescence or color upon binding to specific analytes, such as metal ions or nitroaromatic compounds.

Polymers: Incorporation of this rigid, functionalized heterocyclic unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved conductivity.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large compound libraries. High-throughput experimentation (HTE) and automated synthesis platforms are transformative tools in this endeavor. youtube.comacs.org

The scaffold of this compound is ideally suited for these modern approaches:

Parallel Synthesis: Automated platforms can be used to perform numerous reactions in parallel, reacting the core molecule with a diverse set of building blocks via the reactive handles (amino and bromo groups). nih.gov This allows for the rapid generation of a large library of related compounds.

Reaction Optimization: HTE can be employed to quickly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal protocol for a desired transformation, significantly accelerating the development of new synthetic methods. acs.org

Data-Driven Discovery: By combining automated synthesis with high-throughput screening, large datasets can be generated. Machine learning algorithms can then analyze this data to predict the properties of virtual compounds and identify the most promising candidates for synthesis, guiding research in a more efficient, data-driven manner. youtube.com

Q & A

Q. What are the standard synthetic routes for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, and how can its purity be validated?

The compound is typically synthesized via cyclization of substituted aniline precursors. For example, a related benzothiazole derivative (7-chloro-6-fluoro-2-aminobenzothiazole) was prepared by reacting 3-chloro-4-fluoroaniline with thiourea in the presence of bromine, followed by purification via recrystallization . Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amine proton signals (e.g., singlet at δ 8.4 ppm for NH in CDCl₃) .
  • IR Spectroscopy : Detection of NH (3454 cm⁻¹) and C=O (1637 cm⁻¹) stretches for intermediates .
  • HPLC/MS : For purity assessment and molecular ion verification (e.g., m/z 247.04 for the molecular formula C₄H₂BrF₃N₂S) .

Q. How does the electronic environment of the bromine and fluorine substituents influence the compound’s reactivity?

Bromine acts as an electron-withdrawing group, directing electrophilic substitutions to the para position, while fluorine’s inductive effect enhances the aromatic ring’s electron-deficient nature. This dual effect impacts nucleophilic aromatic substitution (NAS) reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) . X-ray crystallography of similar compounds (e.g., 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine) reveals planar thiazole rings with bond angles consistent with delocalized electron systems, supporting computational modeling of reactivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatizing this compound for peptidomimetic applications?

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during coupling reactions. For example, tert-butyl thiazol-4-ylcarbamate intermediates enable selective functionalization of the thiazole ring .
  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination can introduce aryl/heteroaryl groups at the bromine site while retaining fluorine’s electronic effects .
  • Co-crystallization : Co-crystals with carboxylic acids (e.g., 4-fluorobenzoic acid) improve solubility for biological assays .

Q. How do discrepancies in reported spectral data for this compound arise, and how can they be resolved?

Contradictions in melting points or NMR shifts often stem from polymorphic forms or solvent effects. For instance:

  • Polymorphism : X-ray diffraction of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine shows multiple crystal packing modes, affecting thermal properties .
  • Solvent Artifacts : CDCl₃ vs. DMSO-d₆ can shift NH proton signals by 0.5–1.0 ppm. Cross-referencing with NIST Chemistry WebBook data (e.g., Tboil values) ensures consistency .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

  • Docking Studies : Molecular docking using AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) identifies key hydrogen bonds between the amine group and active-site residues .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity (Br, F) with inhibitory potency in benzothiazole derivatives .

Methodological Considerations

  • Synthetic Optimization : Reflux time and solvent polarity (e.g., ethanol vs. DMF) critically impact yield in cyclization steps .
  • Contradiction Mitigation : Validate spectral data against peer-reviewed crystallographic databases (e.g., Cambridge Structural Database) to address polymorphism-related inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.